Etilefrine Impurity D
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Overview
Description
Etilefrine Impurity D, also known as 2-(Benzylethylamino)-1-(3-hydroxyphenyl)ethanone, is a chemical compound with the molecular formula C17H19NO2 and a molecular weight of 269.34 g/mol . It is an impurity of Etilefrine, a sympathomimetic drug used to treat hypotension by stimulating α1 and β1 adrenergic receptors . This compound is often used as a reference standard in pharmaceutical research to ensure the quality and safety of Etilefrine formulations .
Scientific Research Applications
Etilefrine Impurity D has several scientific research applications:
Pharmaceutical Research: It is used as a reference standard in the development and quality control of Etilefrine formulations.
Analytical Chemistry: It aids in the identification and quantification of impurities in pharmaceutical products.
Biological Studies: Research on its biological activity helps understand the pharmacokinetics and pharmacodynamics of Etilefrine and its impurities.
Industrial Applications: It is used in the synthesis of other chemical compounds and intermediates in the pharmaceutical industry.
Mechanism of Action
Biochemical Pathways
This pathway plays a key role in the body’s response to stress, increasing heart rate, and blood pressure .
Pharmacokinetics
Etilefrine, the parent compound, is known to have a large volume of distribution and a predominant half-life of 2 hours
Result of Action
The result of Etilefrine Impurity D’s action would be an increase in blood pressure due to its vasoconstrictor effects . This makes it potentially useful in treating conditions like orthostatic hypotension . .
Action Environment
The action environment of this compound is likely to be influenced by various factors such as the patient’s overall health, other medications they may be taking, and their individual physiological response to the drug. For instance, the therapeutic efficacy of Etilefrine can be decreased when used in combination with certain drugs like Acebutolol . It’s plausible that similar interactions could occur with this compound, but more research is needed to confirm this.
Biochemical Analysis
Biochemical Properties
Etilefrine Impurity D plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with adrenergic receptors, particularly the alpha and beta receptors, similar to Etilefrine. These interactions can lead to the activation of signaling pathways that regulate cardiovascular functions. The nature of these interactions involves binding to the receptor sites, which triggers a cascade of intracellular events leading to physiological responses .
Cellular Effects
This compound affects various types of cells and cellular processes. In cardiovascular cells, it can influence cell function by modulating cell signaling pathways, such as the adrenergic signaling pathway. This modulation can lead to changes in gene expression and cellular metabolism, resulting in increased cardiac output and blood pressure. Additionally, this compound may affect endothelial cells by promoting vasoconstriction, which is crucial for maintaining blood pressure .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with adrenergic receptors. Upon binding to these receptors, it activates G-proteins, which in turn activate adenylate cyclase. This leads to an increase in cyclic AMP (cAMP) levels, resulting in the activation of protein kinase A (PKA). PKA then phosphorylates various target proteins, leading to changes in cellular functions such as increased heart rate and contractility. Additionally, this compound may inhibit or activate specific enzymes involved in metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to this compound in in vitro or in vivo studies has shown potential alterations in cellular functions, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal physiological effects, while at higher doses, it can cause significant changes in cardiovascular functions, such as increased heart rate and blood pressure. Toxic or adverse effects have been observed at high doses, including potential cardiotoxicity and hypertension. These threshold effects highlight the importance of dosage regulation in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, including its metabolism by cytochrome P450 enzymes. These enzymes facilitate the oxidation of this compound, leading to the formation of metabolites that are further conjugated and excreted. The compound may also interact with cofactors such as NADPH, which are essential for its metabolic conversion. These interactions can affect metabolic flux and alter metabolite levels in the body .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It can cross cell membranes via passive diffusion or active transport mechanisms. Once inside the cells, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is crucial for its pharmacological effects, as it determines the concentration of the compound at target sites .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins. These interactions can modulate the compound’s activity and influence cellular processes such as energy production and protein synthesis .
Preparation Methods
The synthesis of Etilefrine Impurity D involves several steps, typically starting with the reaction of benzylamine with 3-hydroxyacetophenone under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification processes to isolate the desired impurity . Industrial production methods may vary, but they generally involve similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Etilefrine Impurity D undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylamine moiety, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, catalysts like palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yield .
Comparison with Similar Compounds
Etilefrine Impurity D can be compared with other impurities of Etilefrine, such as:
Etilefrine Impurity A: 2-(Ethylamino)-1-(3-hydroxyphenyl)ethanone, with a molecular weight of 179.22 g/mol.
Etilefrine Impurity B: 3-[1-Hydroxy-2-(methylamino)ethyl]phenol, with a molecular weight of 167.21 g/mol.
Etilefrine Impurity C: Norfenefrine Hydrochloride, with a molecular weight of 189.64 g/mol.
This compound is unique due to its benzylethylamino group, which may confer different chemical and biological properties compared to other impurities .
Properties
CAS No. |
42146-10-1 |
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Molecular Formula |
C17H19NO2 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
2-[benzyl(ethyl)amino]-1-(3-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C17H19NO2/c1-2-18(12-14-7-4-3-5-8-14)13-17(20)15-9-6-10-16(19)11-15/h3-11,19H,2,12-13H2,1H3 |
InChI Key |
BBEZNAJZTFTHOG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)CC(=O)C2=CC(=CC=C2)O |
Appearance |
Solid powder |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
2-(benzyl(ethyl)amino)-1-(3-hydroxyphenyl)ethanone |
Origin of Product |
United States |
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